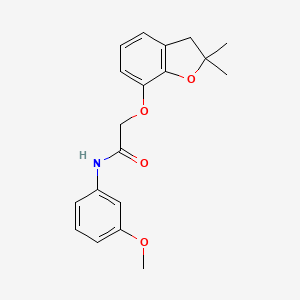
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-methoxyphenyl)acetamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound combines a benzofuran moiety with a methoxyphenyl group, linked through an acetamide bridge, which contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxyacetophenone derivatives, under acidic or basic conditions.
Introduction of the Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions, often using methyl iodide or similar reagents in the presence of a strong base like sodium hydride.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is typically introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the benzofuran intermediate.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage, usually achieved by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the acetamide linkage or the aromatic rings, potentially yielding amine derivatives or reduced aromatic systems.
Substitution: The methoxy group and other positions on the aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or hydrocarbon derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-methoxyphenyl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound may serve as a probe or ligand in biochemical assays, helping to elucidate the functions of various biological targets. Its structural features make it a candidate for studying interactions with proteins, enzymes, and receptors.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer effects, making it a subject of drug discovery and development efforts.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups enable the creation of products with specific properties, such as improved stability, conductivity, or mechanical strength.
Wirkmechanismus
The mechanism by which 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-methoxyphenyl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or inhibition. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((2,3-Dihydrobenzofuran-7-yl)oxy)-N-(3-methoxyphenyl)acetamide: Lacks the dimethyl groups, which may affect its reactivity and biological activity.
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-phenylacetamide: Lacks the methoxy group, potentially altering its chemical properties and applications.
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-methoxyphenyl)acetamide: The methoxy group is positioned differently, which can influence its interactions and reactivity.
Uniqueness
The presence of both the dimethyl groups and the methoxyphenyl moiety in 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-methoxyphenyl)acetamide contributes to its unique chemical and biological properties
Eigenschaften
Molekularformel |
C19H21NO4 |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H21NO4/c1-19(2)11-13-6-4-9-16(18(13)24-19)23-12-17(21)20-14-7-5-8-15(10-14)22-3/h4-10H,11-12H2,1-3H3,(H,20,21) |
InChI-Schlüssel |
CAJHSLVQOGROIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC(=CC=C3)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


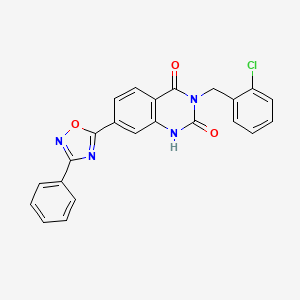
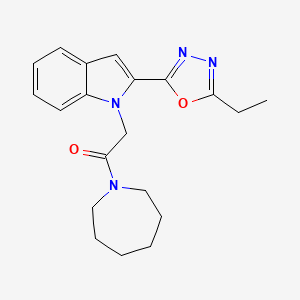

![9-(2-methylphenyl)-N-(3-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11274988.png)
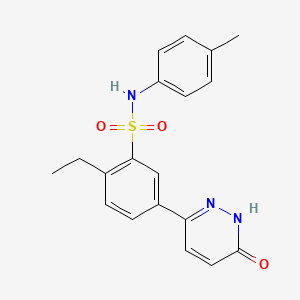
![5-[(3-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11274997.png)
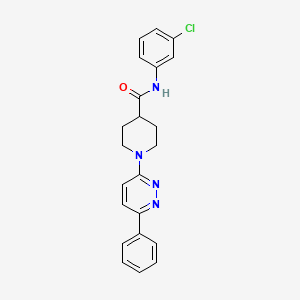
![2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)acetamide](/img/structure/B11275012.png)

![N-[(3-chlorophenyl)methyl]-2-methylquinoline-4-carboxamide](/img/structure/B11275024.png)
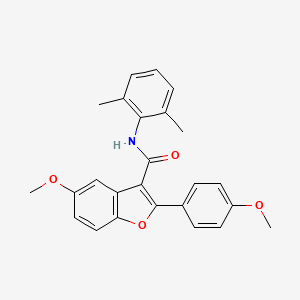
![Methyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B11275033.png)
![15-hexylsulfanyl-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B11275041.png)
![9-(2-chlorophenyl)-6,6-dimethyl-N-(3-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11275045.png)
